molecular formula C20H21NO3 B1670649 Dimefline CAS No. 1165-48-6

Dimefline

Cat. No.: B1670649
CAS No.: 1165-48-6
M. Wt: 323.4 g/mol
InChI Key: ZXFQRFXLFWWKLX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimefline primarily targets the respiratory center . It is a central and respiratory stimulant . The respiratory center is a complex network of neurons in the brainstem that coordinates the process of breathing.

Mode of Action

This compound acts by stimulating peripheral chemoreceptors and central respiratory centers . Peripheral chemoreceptors are specialized cells that detect changes in blood oxygen and carbon dioxide levels and signal the respiratory center to adjust the rate and depth of breathing accordingly. By stimulating these chemoreceptors and the central respiratory centers, this compound enhances the body’s respiratory response, increasing both the rate and depth of breathing.

Biochemical Pathways

Its primary effect is to stimulate the respiratory center, leading to increased respiratory activity . This suggests that it may influence pathways related to neuronal signaling and respiratory control.

Pharmacokinetics

It has been noted that this compound has a brief duration of action , indicating that it is rapidly metabolized and eliminated from the body.

Result of Action

This compound increases both the basal and maximum pulmonary ventilation (MPV), particularly due to an increase in tidal volume, the vital capacity, and in the maximum expiratory volume per second (MEVS) . This results in improved respiratory function, making it an effective pharmacologic agent for increasing the depth without increasing the rate of respiration . It has been found to be effective in treating conditions such as chronic emphysema and the CO2 intoxication syndrome .

Safety and Hazards

Dimefline is contraindicated in epilepsy or other convulsive disorders, cerebral edema, cerebrovascular accident, head injury, acute severe asthma, physical obstruction of the airway, severe hypertension, ischemic heart disease, hyperthyroidism, pheochromocytoma . Special precautions are needed for less severe degrees of hypertension, impaired cardiac reserve, and liver dysfunction .

Chemical Reactions Analysis

Dimefline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFQRFXLFWWKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2740-04-7 (hydrochloride)
Record name Dimefline [INN:BAN]
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DSSTOX Substance ID

DTXSID0048268
Record name Dimefline
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Molecular Weight

323.4 g/mol
Source PubChem
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CAS No.

1165-48-6
Record name Dimefline
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Record name Dimefline
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Record name Dimefline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of dimefline?

A1: Research suggests that this compound exerts its effects primarily through antagonism of gamma-aminobutyric acid (GABA) receptors in the central nervous system [, ]. GABA is an inhibitory neurotransmitter, and by blocking its action, this compound can increase neuronal excitability.

Q2: How does this compound's GABA antagonism affect respiration?

A2: Studies in rabbits indicate that this compound enhances phrenic nerve discharges, which control the diaphragm muscle involved in breathing []. This effect has been observed even in decerebrate animals and under conditions mimicking apneustic or gasping breathing, suggesting a direct action on the brainstem respiratory centers [].

Q3: Does this compound affect GABAergic activity in specific brain regions?

A3: Research has focused on the nucleus tractus solitarius (NTS) in the medulla, a region involved in respiratory control []. Microiontophoretic application of this compound blocked GABA-induced depression of neuronal activity in the NTS, particularly in units related to inspiration [].

Q4: Can this compound induce convulsions?

A4: Yes, this compound has been shown to induce convulsive discharges in peripheral nerves and brain regions associated with respiratory control in rabbits []. This effect further supports its action as a GABA antagonist, as reduced GABAergic inhibition can lead to excessive neuronal excitation and seizures.

Q5: What is the molecular formula and weight of this compound?

A5: While the provided abstracts do not explicitly state the molecular formula and weight, this compound (3-methyl-7-methoxy-8-dimethylaminomethylflavone hydrochloride) has the molecular formula C20H23NO3 • HCl and a molecular weight of 373.87 g/mol.

Q6: Have any structure-activity relationship studies been conducted on this compound?

A6: Yes, researchers have synthesized this compound analogs to explore the relationship between structure and biological activity [, , ]. Modifications to the flavone core structure, as well as variations in the substituents at specific positions, have been investigated to identify structural features crucial for activity.

Q7: What are the key findings from this compound structure-activity relationship studies?

A7: Studies suggest that the presence of specific substituents on the flavone ring system is essential for analeptic activity [, ]. For example, halogenated this compound derivatives have been synthesized and their pharmacological properties evaluated []. These studies provide valuable insights into optimizing the structure of this compound analogs for enhanced potency and selectivity.

Q8: What is the pharmacokinetic profile of this compound?

A8: While the provided abstracts do not provide detailed pharmacokinetic data, some studies mention routes of administration and observe the onset of action [, ]. This compound has been administered intravenously and orally, with varying effects on respiratory parameters [, ].

Q9: What were the primary outcomes of clinical studies on this compound?

A9: Clinical studies reported mixed results regarding this compound's efficacy in improving respiratory parameters in patients with respiratory insufficiency [, , ]. Some studies noted improvements in ventilation and blood gas parameters, while others found its effects to be transient or insignificant compared to other treatments [, , ].

Q10: What are the potential side effects of this compound?

A10: While not extensively detailed in the abstracts, some studies mention side effects, including the potential for convulsions at higher doses [, ].

Q11: What factors influence this compound's toxicity?

A11: One study investigated factors affecting the toxicity of intravenously infused this compound []. While the specific details are not provided in the abstract, it highlights the importance of considering dosage and administration route when evaluating this compound's safety profile.

Q12: What analytical techniques have been employed to study this compound?

A12: High-performance liquid chromatography (HPLC) has been used to determine the content and related substances of this compound hydrochloride for injection []. This method allows for the separation and quantification of this compound and potential impurities, ensuring the quality and purity of the drug substance.

Q13: Have any methods been developed for measuring this compound in biological samples?

A13: Yes, a study described an HPLC method for determining amiodarone in human plasma using this compound as an internal standard []. This application highlights the analytical utility of this compound in quantifying other drugs in biological matrices.

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